![molecular formula C₁₅H₁₈D₆ B1144596 α-Farnesene-d6 CAS No. 162189-16-4](/img/no-structure.png)
α-Farnesene-d6
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Overview
Description
“α-Farnesene-d6” is a labelled version of α-Farnesene . α-Farnesene is an acyclic sesquiterpene that acts as alarm pheromones in termites or food attractants for the apple tree pest, the codling moth . It is also the chief compound contributing to the scent of gardenia, making up 65% of the headspace constituents .
Synthesis Analysis
The synthesis of α-Farnesene-d6 has been achieved by two routes . In recent years, the biosynthesis of α-Farnesene has been considered a green and economical approach due to its mild reaction conditions, low environmental pollution, and sustainability . Metabolic engineering has been widely applied to construct cell factories for α-Farnesene biosynthesis .
Molecular Structure Analysis
The molecular formula of α-Farnesene is C15H24, and its molecular weight is 204.3511 . The 3D structure of α-Farnesene can be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
The molecular formula of α-Farnesene is C15H24, and its molecular weight is 204.35 g/mol . α-Farnesene is a farnesene that is 1,3,6,10-tetraene substituted by methyl groups at positions 3, 7, and 11 respectively .
Scientific Research Applications
Biofuel Production
α-Farnesene-d6, an acyclic volatile sesquiterpene, plays a significant role in the production of biofuels . It can be used as an intermediate in the production of high-value products such as biofuel .
Food Flavoring
α-Farnesene-d6 is also used in food flavoring . Its unique aroma contributes to the flavor profile of various food products .
Agriculture
In the field of agriculture, α-Farnesene-d6 has significant applications . It serves as a chemical signaling molecule to signal danger and to implicate the orientation of aphids and termites in nature .
Pharmaceutical Industry
The pharmaceutical industry also benefits from α-Farnesene-d6. It is used in the production of certain medicines .
Chemical Industry
α-Farnesene-d6 is used in the chemical industry for the production of various chemicals .
Tracer Molecule in Scientific Research
α-Farnesene-d6 serves primarily as a tracer molecule in scientific research. Researchers can introduce α-Farnesene-d6 into a system and track its metabolism or interaction with other molecules by monitoring the incorporated deuterium atoms using techniques like mass spectrometry.
Production of Vitamins
α-Farnesene-d6 serves as an intermediate in the industry’s production of high-value products such as vitamin E and vitamin K1 .
Cosmetics
The use of α-Farnesene-d6 in cosmetics is significant economically . It is used in the formulation of various cosmetic products due to its unique properties .
Mechanism of Action
Target of Action
α-Farnesene-d6, a variant of α-Farnesene, is a sesquiterpene volatile compound that plays a significant role in plant defense . It is associated with insect attraction and superficial scald of apple and pear fruits during cold storage . The primary targets of α-Farnesene-d6 are the transcription factors MdMYC2 and MdERF3, which regulate α-Farnesene biosynthesis in apple fruit .
Mode of Action
The interaction of α-Farnesene-d6 with its targets results in the activation of the MdAFS promoter, a key component in the biosynthesis of α-Farnesene . This interaction leads to an increase in the transcript levels of MdHMGR2 and MdAFS, thereby enhancing α-Farnesene production .
Biochemical Pathways
The biosynthesis of α-Farnesene involves several biochemical pathways. The mevalonate pathway and the 2-C-methyl-D-erythritol 4-phosphate/1-deoxy-d-xylulose 5-phosphate pathway (MEP pathway) are the primary pathways involved in the synthesis of terpenoids, including α-Farnesene . The overexpression of relevant genes and modification of cofactor specificity in these pathways can increase α-Farnesene production .
Pharmacokinetics
It is known that the compound is highly purified and has a molecular weight of 21039 . It is stored at -20°C for stability .
Result of Action
The action of α-Farnesene-d6 results in increased α-Farnesene production. This compound acts as alarm pheromones in termites and food attractants for the apple tree pest, the codling moth . It is also the chief compound contributing to the scent of gardenia .
Action Environment
The action of α-Farnesene-d6 can be influenced by environmental factors. For instance, the production of α-Farnesene can be increased by recreating the NADPH and ATP biosynthetic pathways in Pichia pastoris . This process involves optimizing biocatalytic reactions and integrating them with natural thylakoid membranes .
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis of α-Farnesene-d6 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Farnesene", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "The first step involves the deuteration of farnesene using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to obtain α-Farnesene-d2.", "The second step involves the reduction of α-Farnesene-d2 using sodium borohydride (NaBH4) in deuterium oxide (D2O) to obtain α-Farnesene-d2-diol.", "The third step involves the oxidation of α-Farnesene-d2-diol using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) to obtain α-Farnesene-d2-aldehyde.", "The final step involves the deuteration of α-Farnesene-d2-aldehyde using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to obtain α-Farnesene-d6." ] } | |
CAS RN |
162189-16-4 |
Molecular Formula |
C₁₅H₁₈D₆ |
Molecular Weight |
210.39 |
synonyms |
(E,E)-3,7,11-Trimethyl-1,3,6,10-dodecatetraene-d6; Farnesene-d6; (3E,6E)-α-Farnesene-d6; (E,E)-α-Farnesene-d6; alpha-Farnesene-d6; trans,trans-α-Farnesene-d6; trans-2,6,10-Trimethyl-2,6,9,11-dodecatetraene-d6; trans-3,7,11-Trimethyl-1,3,6,10-dodecate |
Origin of Product |
United States |
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